molecular formula C26H30O B11442344 (2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one

(2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one

Cat. No.: B11442344
M. Wt: 358.5 g/mol
InChI Key: GTZKYGBEJDVTBS-HOFJZWJUSA-N
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Description

(2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one is an organic compound with the molecular formula C25H28O It is a derivative of cyclohexanone, characterized by the presence of two (4-methylphenyl)methylidene groups at positions 2 and 6, and a tert-butyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 4-tert-butylcyclohexanone with 4-methylbenzaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually refluxed in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group in (2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C26H30O

Molecular Weight

358.5 g/mol

IUPAC Name

(2E,6E)-4-tert-butyl-2,6-bis[(4-methylphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C26H30O/c1-18-6-10-20(11-7-18)14-22-16-24(26(3,4)5)17-23(25(22)27)15-21-12-8-19(2)9-13-21/h6-15,24H,16-17H2,1-5H3/b22-14+,23-15+

InChI Key

GTZKYGBEJDVTBS-HOFJZWJUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CC(C2)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C=C2CC(CC(=CC3=CC=C(C=C3)C)C2=O)C(C)(C)C

Origin of Product

United States

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